1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1779402-01-5
VCID: VC4359244
InChI: InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h5,7-8H,4,6H2,1-3H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)N1C=CCCC1C(=O)O
Molecular Formula: C11H17NO4
Molecular Weight: 227.26

1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid

CAS No.: 1779402-01-5

Cat. No.: VC4359244

Molecular Formula: C11H17NO4

Molecular Weight: 227.26

* For research use only. Not for human or veterinary use.

1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid - 1779402-01-5

Specification

CAS No. 1779402-01-5
Molecular Formula C11H17NO4
Molecular Weight 227.26
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid
Standard InChI InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h5,7-8H,4,6H2,1-3H3,(H,13,14)
Standard InChI Key FFOXQMAOPSBJON-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CCCC1C(=O)O

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s structure (C₁₁H₁₇NO₄, MW: 227.26 g/mol) features:

  • A tetrahydropyridine ring with partial unsaturation between positions 1 and 2.

  • A Boc group at N1, providing steric protection and acid-labile deprotection capabilities.

  • A carboxylic acid moiety at C2, enabling further functionalization via esterification or amidation .

Stereochemical Considerations

The (S)-enantiomer (CAS: 222851-92-5) exhibits distinct stereochemical properties, as evidenced by its chiral center at C2. The (S)-configuration is critical for interactions with biological targets, such as GABA receptors, where enantioselectivity influences binding affinity .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO₄
Molecular Weight227.26 g/mol
IUPAC Name1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid
SMILESCC(C)(C)OC(=O)N1C=CCCC1C(=O)O
InChI KeyFFOXQMAOPSBJON-UHFFFAOYSA-N
SolubilityNot explicitly reported; likely polar aprotic solvent-soluble

Synthesis and Reactivity

Synthetic Routes

  • Boc Protection of Tetrahydropyridine:
    Reaction of 1,2,3,4-tetrahydropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) yields the Boc-protected intermediate. Subsequent oxidation or functionalization at C2 introduces the carboxylic acid group .

    Tetrahydropyridine+Boc2OBaseBoc-Protected IntermediateOxidationTarget Compound\text{Tetrahydropyridine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-Protected Intermediate} \xrightarrow{\text{Oxidation}} \text{Target Compound}
  • Domino Reactions:
    Multicomponent reactions involving aldehydes, malononitrile, and ammonium acetate under reflux in methanol generate polysubstituted tetrahydropyridines. Acid-catalyzed cyclization and dehydration steps finalize the structure .

Key Reactivity

  • Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), revealing a secondary amine for further coupling.

  • Carboxylic Acid Functionalization: The C2 carboxylic acid undergoes esterification, amidation, or reduction to alcohols, enabling diversification into drug candidates .

Applications in Organic Synthesis and Drug Discovery

Intermediate in Pharmaceutical Synthesis

The compound serves as a scaffold for:

  • GABA Receptor Agonists: Structural analogs (e.g., Boc-isoguvacine) act as selective GABA_A receptor modulators, with potential applications in treating anxiety and epilepsy .

  • Anti-Inflammatory Agents: Derivatives inhibit cyclooxygenase-2 (COX-2) and tumor necrosis factor-α (TNF-α), showing promise in arthritis and chronic inflammation .

  • Anticancer Agents: Functionalized tetrahydropyridines induce apoptosis in A549 (lung) and MCF-7 (breast) cancer cells via caspase activation .

Case Study: Antiproliferative Activity

A 2024 study synthesized N-benzoylamino-1,2,3,6-tetrahydropyridines (Table 1) and evaluated their cytotoxicity. Compound 30a (R₁ = Ph, R₂ = H) exhibited an IC₅₀ of 3.2 µM against MCF-7 cells, outperforming tamoxifen (IC₅₀: 5.8 µM) .

Table 1: Selected Anticancer Tetrahydropyridine Derivatives

CompoundR₁R₂IC₅₀ (µM)Cancer Cell Line
30aPhH3.2MCF-7
30mCH₂PhCl4.1A549
30qCH₂PhOEt5.6HeLa

Pharmacological Properties

Neuropharmacological Effects

  • GABAergic Modulation: The (S)-enantiomer shows 10-fold higher affinity for GABA_A receptors than the (R)-form, attributed to stereospecific binding pocket interactions .

  • Antioxidant Activity: Scavenges reactive oxygen species (ROS) in neuronal cells, mitigating oxidative stress in neurodegenerative models .

Pharmacokinetics

  • Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate Boc deprotection, yielding the active amine metabolite .

  • Half-Life: ~2.5 hours in murine models, with renal excretion as the primary elimination route .

Comparison with Analogous Compounds

CompoundCAS NumberKey DifferencesApplications
1-Boc-1,2,5,6-THP-3-carboxylic acid86447-11-2Carboxylic acid at C3; altered ring saturationAntibacterial agents
(2S,4S)-1-Boc-4-fluoro-THP-2-carboxylic acid203866-13-1Fluorine at C4; enhanced metabolic stabilityHIV protease inhibitors
5-Bromo-1-Boc-THP-2-carboxylic acid2169408-36-8Bromine at C5; facilitates cross-couplingAntiviral lead optimization

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